N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(5-hydroxypentyl)-1H-indazole-3-carboxamide
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Overview
Description
“N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(5-hydroxypentyl)-1H-indazole-3-carboxamide” is a synthetic compound that belongs to the class of indazole carboxamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(5-hydroxypentyl)-1H-indazole-3-carboxamide” typically involves multi-step organic reactions. The process may start with the preparation of the indazole core, followed by the introduction of the carboxamide group and the side chains. Common reagents used in these reactions include indazole derivatives, carboxylic acids, and amines. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
“N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(5-hydroxypentyl)-1H-indazole-3-carboxamide” can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carboxamide group may produce an amine.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of “N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(5-hydroxypentyl)-1H-indazole-3-carboxamide” involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and result in various physiological effects. The exact pathways and targets depend on the specific biological activity of the compound.
Comparison with Similar Compounds
Similar Compounds
- N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1H-indazole-3-carboxamide
- N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(4-hydroxybutyl)-1H-indazole-3-carboxamide
Uniqueness
“N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(5-hydroxypentyl)-1H-indazole-3-carboxamide” is unique due to its specific side chains and functional groups, which confer distinct chemical and biological properties. These differences can affect its reactivity, stability, and interactions with biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
2748161-03-5 |
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Molecular Formula |
C19H28N4O3 |
Molecular Weight |
360.5 g/mol |
IUPAC Name |
N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(5-hydroxypentyl)indazole-3-carboxamide |
InChI |
InChI=1S/C19H28N4O3/c1-19(2,3)16(17(20)25)21-18(26)15-13-9-5-6-10-14(13)23(22-15)11-7-4-8-12-24/h5-6,9-10,16,24H,4,7-8,11-12H2,1-3H3,(H2,20,25)(H,21,26) |
InChI Key |
SATSPSXEJHKPRR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CCCCCO |
Origin of Product |
United States |
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